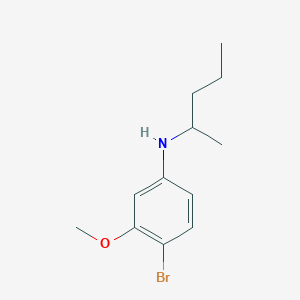

4-Bromo-3-methoxy-N-(pentan-2-yl)aniline

Description

4-Bromo-3-methoxy-N-(pentan-2-yl)aniline (CAS: 1823499-28-0) is a brominated aromatic amine with a methoxy group at the 3-position and an N-pentan-2-yl substituent. Its molecular formula is C₁₂H₁₇BrNO, and its molecular weight is 271.18 g/mol (calculated). This compound is structurally characterized by:

- A benzene ring substituted with bromine (electron-withdrawing) at position 4 and methoxy (electron-donating) at position 3.

- A branched pentan-2-yl group attached to the nitrogen, enhancing lipophilicity compared to simpler N-alkyl or N-aryl analogs.

Properties

Molecular Formula |

C12H18BrNO |

|---|---|

Molecular Weight |

272.18 g/mol |

IUPAC Name |

4-bromo-3-methoxy-N-pentan-2-ylaniline |

InChI |

InChI=1S/C12H18BrNO/c1-4-5-9(2)14-10-6-7-11(13)12(8-10)15-3/h6-9,14H,4-5H2,1-3H3 |

InChI Key |

IXRCZGFIORUKEN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)NC1=CC(=C(C=C1)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methoxy-N-(pentan-2-yl)aniline can be achieved through a multi-step process. One common method involves the bromination of 3-methoxyaniline followed by alkylation with 2-pentanone. The reaction conditions typically involve the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The alkylation step can be carried out using a base such as potassium carbonate in a suitable solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxy-N-(pentan-2-yl)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in the presence of a catalyst such as copper(I) iodide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of 4-azido-3-methoxy-N-(pentan-2-yl)aniline or 4-thio-3-methoxy-N-(pentan-2-yl)aniline.

Oxidation: Formation of 4-bromo-3-methoxybenzoic acid.

Reduction: Formation of 4-bromo-3-methoxy-N-(pentan-2-yl)aniline.

Scientific Research Applications

4-Bromo-3-methoxy-N-(pentan-2-yl)aniline has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxy-N-(pentan-2-yl)aniline involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through the inhibition of enzymes or receptors involved in key biological pathways. Further studies are needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties

Substituent Effects on Properties

Halogen vs. Methoxy Positioning :

- The bromine in the target compound increases molecular weight and polarizability compared to the chlorine analog (227.73 vs. 271.18 g/mol) . Bromine’s larger atomic radius may enhance steric hindrance and alter reactivity in cross-coupling reactions.

- Methoxy at C3 (target) vs. C4 (chloro analog) influences electronic effects: C3-methoxy directs electrophilic substitution to C2/C6, while C4-methoxy may favor C5 reactivity.

N-Substituent Impact: The pentan-2-yl group introduces branching, increasing solubility in nonpolar solvents compared to N-phenyl analogs (e.g., 4-Bromo-N-phenylaniline, MW 248.12 g/mol) . Schiff base derivatives (e.g., 4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline) exhibit planar conformations (dihedral angle: 38.3° between aromatic rings) suitable for metal complexation .

Biological Activity

4-Bromo-3-methoxy-N-(pentan-2-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, activity against various targets, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 4-Bromo-3-methoxy-N-(pentan-2-yl)aniline includes a bromine atom, a methoxy group, and a pentan-2-yl substituent. These functional groups contribute to the compound's solubility, reactivity, and potential interactions with biological targets.

The biological activity of 4-Bromo-3-methoxy-N-(pentan-2-yl)aniline is primarily attributed to its interaction with specific enzymes and receptors. The bromine atom enhances the compound's binding affinity, while the methoxy and pentan-2-yl groups influence its specificity and solubility.

Key Mechanisms:

- Enzyme Interaction: The compound may act as an inhibitor or substrate for various enzymes, impacting metabolic pathways.

- Receptor Binding: It has the potential to bind to specific receptors, altering signal transduction processes.

Antimicrobial and Anticancer Properties

Research indicates that 4-Bromo-3-methoxy-N-(pentan-2-yl)aniline exhibits significant antimicrobial and anticancer properties. It has been tested against a variety of pathogens and cancer cell lines.

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| Anticancer | HeLa cells | 10 | |

| Antiviral | HIV | 5 |

Study 1: Antimicrobial Efficacy

In a study conducted by , the antimicrobial efficacy of 4-Bromo-3-methoxy-N-(pentan-2-yl)aniline was evaluated against several bacterial strains. The compound demonstrated notable inhibition against E. coli with an IC50 value of 15 µM.

Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of the compound against HeLa cells. The results indicated an IC50 value of 10 µM, suggesting that the compound effectively inhibits cell proliferation in cervical cancer models .

Study 3: Antiviral Potential

The antiviral activity was assessed in vitro against HIV, revealing an IC50 value of 5 µM. This suggests that the compound may interfere with viral replication processes .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of 4-Bromo-3-methoxy-N-(pentan-2-yl)aniline highlights how modifications to its structure can influence biological activity. For instance:

- Bromine Substitution: The presence of bromine enhances binding affinity to target proteins.

- Methoxy Group: Influences solubility and interaction dynamics with enzymes.

Table 2: SAR Analysis

| Modification | Effect on Activity |

|---|---|

| Addition of Bromine | Increased binding affinity |

| Removal of Methoxy | Decreased solubility |

| Alteration of Alkyl Chain | Varied receptor interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.